Cesium titanate

Übersicht

Beschreibung

Wirkmechanismus

Cesium titanate, also known as dicesium;oxygen(2-);titanium(4+), is an inorganic compound with the formula Cs2TiO3 . It has been studied for its potential applications in various fields, particularly in environmental remediation and energy storage .

Target of Action

The primary target of this compound is cesium ions in aqueous solutions . Cesium ions are a significant concern in the environment due to their radioactive isotopes, which can cause harmful radiation to organisms .

Mode of Action

This compound interacts with its targets through ion exchange . Specifically, the compound has a high efficiency in ion exchange, allowing it to adsorb cesium ions from aqueous solutions . This interaction results in the removal of cesium ions from the solution, thereby reducing their potential harm .

Biochemical Pathways

By reducing the concentration of radioactive cesium in the environment, it can help prevent the cellular damage that these ions can cause, which may lead to diseases such as cancer and genetic mutations .

Pharmacokinetics

It’s worth noting that this compound is insoluble in water , which could impact its distribution and elimination in an environmental context.

Result of Action

The primary result of this compound’s action is the removal of cesium ions from aqueous solutions . Studies have shown that it can remove about 88% of Cs(I) when certain conditions are met . This high removal rate demonstrates the compound’s effectiveness in adsorbing cesium ions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the solution plays a significant role in the adsorption process of Cs(I) . Moreover, the compound exhibits excellent selectivity for Cs(I) in the presence of common cations, suggesting that it can effectively function even in complex environmental mixtures .

Biochemische Analyse

Biochemical Properties

Cesium titanate is known for its high efficiency in ion exchange . This property allows it to interact with various biomolecules, particularly metal ions, in biochemical reactions . The main interaction mechanism of this compound with these ions is ion exchange .

Cellular Effects

The presence of cesium in the environment can cause harmful radiation to organisms, leading to permanent damage at the cellular level . This damage may result in diseases such as cancer, genetic mutations, and genetic diseases . This compound, due to its ion exchange properties, can effectively adsorb Cs-containing wastewater, thereby reducing the potential harm caused by cesium .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves ion exchange . This process involves the exchange of cesium ions with other ions, particularly metal ions . This ion exchange mechanism is crucial for the compound’s ability to adsorb Cs-containing wastewater .

Temporal Effects in Laboratory Settings

In laboratory settings, the adsorption equilibrium of cesium ions by this compound is reached in about 20 minutes . The compound exhibits a high adsorption capacity for Cs (I), with a maximum adsorption capacity of 200.00 mg/g .

Metabolic Pathways

Its primary known function is in ion exchange, particularly with metal ions

Transport and Distribution

Its ion exchange properties suggest that it may interact with various transporters or binding proteins .

Vorbereitungsmethoden

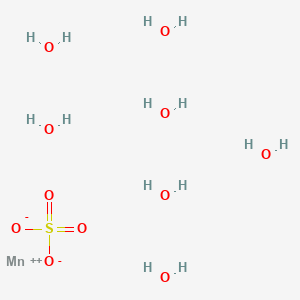

Synthetic Routes and Reaction Conditions: Cesium titanate can be synthesized through solid-state reactions. One common method involves heating a mixture of cesium carbonate (Cs₂CO₃) and anatase titanium dioxide (TiO₂) at a molar ratio of 1:5 at 1000°C for 20 hours . This process yields Cs₂Ti₅O₁₁, a layered this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar solid-state reaction methods, with precise control over temperature and reaction time to ensure the desired phase and purity of the product. Mechanochemical reactions, involving the grinding of reactants in an agate mortar and pestle, are also employed to produce various this compound compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Cesium titanate primarily undergoes ion exchange reactions. It can exchange its cesium ions with other cations such as hydrogen, lithium, and sodium in aqueous solutions . This ion exchange capability is crucial for its applications in removing cesium from contaminated water.

Common Reagents and Conditions: The ion exchange reactions typically occur in aqueous solutions, with the pH and concentration of the solution playing significant roles. For example, the removal rate of cesium ions is about 88% when the pH is 5.00 ± 0.05, with a cesium concentration of 10 ppm and a titanate nanosheet concentration of 0.1 g/L .

Major Products Formed: The major products formed from these ion exchange reactions are the exchanged titanate compounds, such as hydrogen titanate, lithium titanate, and sodium titanate .

Wissenschaftliche Forschungsanwendungen

Cesium titanate has a wide range of scientific research applications:

Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of materials for radiation therapy.

Industry: this compound is used in the production of ceramics and as a catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Barium titanate (BaTiO₃): Like cesium titanate, barium titanate is an inorganic compound with a polymeric structure. It is widely used in capacitors, piezoelectric devices, and as a dielectric material.

Iron(II) titanate (FeTiO₃): This compound is another titanate with similar structural properties but different applications, primarily in pigments and as a precursor for other iron compounds.

Uniqueness of this compound: this compound’s unique ability to selectively exchange cesium ions makes it particularly valuable for applications in radioactive waste treatment. Its high ion exchange capacity and selectivity for cesium ions set it apart from other titanates, making it a preferred choice for cesium ion removal in various environmental and industrial contexts .

Eigenschaften

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

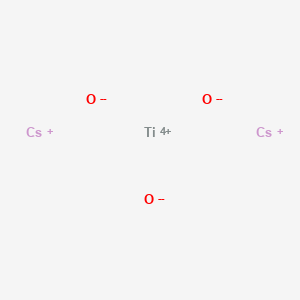

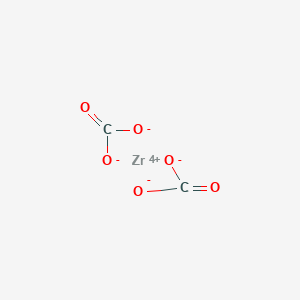

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R,3aR,4S,5aR,5bR,7aR,9S,11aR,11bR,13R,13aR,13bR)-4,9,13-trihydroxy-3,5a,5b,8,8,11a,13b-heptamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-yl]ethanone](/img/structure/B85146.png)

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)